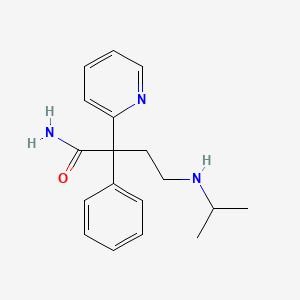

4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide

Übersicht

Beschreibung

4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide is a synthetic organic compound that features a pyridine ring, a phenyl group, and an isopropylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.

Attachment of the Isopropylamino Group: The isopropylamino group can be attached through a nucleophilic substitution reaction, where an isopropylamine reacts with a suitable leaving group on the pyridine ring.

Formation of the Butyramide Moiety: The final step involves the formation of the butyramide moiety through an amide coupling reaction, where the amine group reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Anticholinergic Properties

One of the primary applications of 4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide is its role as an anticholinergic agent. Research has demonstrated that this compound acts as an antagonist to acetylcholine, which plays a crucial role in neuromuscular transmission. In studies involving guinea pig ileum longitudinal muscle, the compound showed varying degrees of antagonistic activity against acetylcholine, with IC50 values indicating its potency compared to other anticholinergic drugs like disopyramide .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been studied to understand its metabolic pathways and interactions with other drugs. As a metabolite of disopyramide, it participates in various metabolic processes that can influence the pharmacological effects of the parent compound. Understanding these interactions is vital for developing personalized medicine approaches and optimizing therapeutic regimens for patients with arrhythmias .

Drug Development

The compound's unique properties make it a candidate for further investigation in drug development, particularly in the context of arrhythmia treatment. Its ability to selectively inhibit the parasympathetic nervous system positions it as a potential therapeutic agent for managing conditions where modulation of acetylcholine is beneficial .

Case Study 1: Anticholinergic Activity Assessment

In a comparative study assessing the anticholinergic effects of various compounds, this compound was evaluated alongside disopyramide. The results indicated that while both compounds exhibited anticholinergic properties, the metabolite demonstrated slightly lower potency than disopyramide, suggesting potential for use in cases where milder effects are desired .

Case Study 2: Pharmacokinetic Interactions

A pharmacokinetic study explored how this compound interacts with other medications used in treating cardiovascular conditions. It was found that this compound could modulate the effects of concurrent medications by influencing their absorption and metabolism through shared pathways involving cytochrome P450 enzymes .

Anticholinergic Activity Comparison

| Compound | IC50 (M) | Potency Comparison |

|---|---|---|

| This compound | Moderate | |

| Disopyramide | High |

Pharmacokinetic Profiles

| Compound | Absorption Rate | Metabolism Pathway |

|---|---|---|

| This compound | Moderate | CYP450-mediated |

| Disopyramide | High | CYP3A4 predominant |

Wirkmechanismus

The mechanism of action of 4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyric acid

- 4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutylamine

- 4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyl ester

Uniqueness

4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

Overview

4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, also known by its CAS number 38236-46-3, is a synthetic compound with notable biological activity. It features a unique combination of functional groups, including a pyridine ring and an isopropylamino moiety, which contribute to its pharmacological properties. This compound has been investigated primarily for its potential anticholinergic , antimicrobial , and anticancer activities.

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring and the introduction of the phenyl group through Friedel-Crafts alkylation. The isopropylamino group is attached via nucleophilic substitution reactions. Its chemical structure can be represented as follows:

| Component | Description |

|---|---|

| Pyridine Ring | Contributes to biological activity |

| Phenyl Group | Enhances lipophilicity |

| Isopropylamino Group | Imparts specific pharmacological effects |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may act as an antagonist to muscarinic acetylcholine receptors, leading to inhibition of acetylcholine release in various tissues. In studies involving guinea pig ileum, the compound demonstrated significant anticholinergic properties, with IC50 values indicating effective antagonism against acetylcholine-induced contractions .

Anticholinergic Activity

Research has shown that the enantiomers of this compound exhibit varying degrees of anticholinergic activity. The (2S) enantiomer was found to be more potent than the (2R) variant, with IC50 values of 5.0 × 10⁻⁶ M and 14 × 10⁻⁶ M respectively . This differential potency highlights the importance of stereochemistry in the biological activity of chiral compounds.

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although detailed mechanisms and efficacy against specific pathogens require further investigation.

Anticancer Potential

In addition to its anticholinergic and antimicrobial activities, there is emerging interest in the anticancer potential of this compound. Its structural similarity to other bioactive compounds suggests possible interactions with cancer-related pathways, although comprehensive studies are still needed to elucidate these effects fully.

Case Studies

- Anticholinergic Effects in Animal Models : A study on guinea pig ileum demonstrated that both enantiomers effectively antagonized acetylcholine release, confirming their potential use in managing conditions associated with excessive cholinergic activity .

- Antimicrobial Testing : In vitro assays indicated that this compound exhibits inhibitory effects against Gram-positive bacteria, suggesting a potential role in antibiotic development.

- Cancer Cell Line Studies : Preliminary investigations into cancer cell lines have shown that this compound may induce apoptosis in specific cancer types, warranting further research into its mechanisms and therapeutic applications.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with related compounds such as disopyramide and other pyridine derivatives. The following table summarizes key differences:

| Compound | Anticholinergic Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Emerging |

| Disopyramide | High | Limited | Low |

| 4-(Isopropylamino)-2-(2-pyridyl)-butyric acid | Low | Yes | Not established |

Eigenschaften

IUPAC Name |

2-phenyl-4-(propan-2-ylamino)-2-pyridin-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNSWIXIVDMCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959180 | |

| Record name | 2-Phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38236-46-3 | |

| Record name | Mono-N-dealkyldisopyramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38236-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038236463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-4-[(propan-2-yl)amino]-2-(pyridin-2-yl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ISOPROPYLAMINO-2-PHENYL-2-(2-PYRIDYL)BUTYRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4H9FLX72T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.